Cas no 2172075-59-9 (5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde)

5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172075-59-9
- EN300-1594692
-
- インチ: 1S/C9H11F2N3O2/c10-9(11,5-16)4-14-8(6-1-2-6)7(3-15)12-13-14/h3,6,16H,1-2,4-5H2
- InChIKey: OWMBOGLPKSTIEQ-UHFFFAOYSA-N
- ほほえんだ: FC(CO)(CN1C(=C(C=O)N=N1)C1CC1)F
計算された属性
- せいみつぶんしりょう: 231.08193293g/mol
- どういたいしつりょう: 231.08193293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 0
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594692-100mg |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 100mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1594692-0.05g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 0.05g |
$1500.0 | 2023-07-10 | ||
Enamine | EN300-1594692-10000mg |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 10000mg |
$7681.0 | 2023-09-23 | ||
Enamine | EN300-1594692-0.1g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 0.1g |
$1572.0 | 2023-07-10 | ||
Enamine | EN300-1594692-10.0g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 10.0g |
$7681.0 | 2023-07-10 | ||
Enamine | EN300-1594692-0.25g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 0.25g |
$1642.0 | 2023-07-10 | ||
Enamine | EN300-1594692-1.0g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 1.0g |
$1785.0 | 2023-07-10 | ||
Enamine | EN300-1594692-250mg |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 250mg |
$1642.0 | 2023-09-23 | ||
Enamine | EN300-1594692-2.5g |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 2.5g |
$3501.0 | 2023-07-10 | ||
Enamine | EN300-1594692-500mg |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172075-59-9 | 500mg |
$1714.0 | 2023-09-23 |
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
5-Cyclopropyl-1-(2,2-Difluoro-3-Hydroxypropyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS No. 2172075-59-9)
5-Cyclopropyl-1-(2,2-Difluoro-3-Hydroxypropyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS No. 2172075-59-9) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. The molecule features a cyclopropyl group, a difluorinated hydroxypropyl chain, a triazole ring, and an aldehyde functional group, each contributing to its distinctive chemical behavior.
The cyclopropyl group introduces significant ring strain into the molecule, which can influence its reactivity and stability. This strain often leads to unique electronic properties that make the compound suitable for specific chemical transformations. The difluorinated hydroxypropyl chain adds both hydrophilic and fluorophilic characteristics to the molecule, enhancing its solubility in polar solvents and potentially improving its compatibility with fluorinated materials. The triazole ring, a heterocyclic structure with three nitrogen atoms, is known for its aromaticity and ability to participate in hydrogen bonding, making it a valuable component in drug design and supramolecular chemistry.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing functional polymers with tailored properties. The aldehyde group at the 4-position of the triazole ring allows for easy modification through condensation reactions, enabling the creation of cross-linked networks or conjugated systems. These networks have shown promise in applications such as sensors, actuators, and drug delivery systems.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of intermediates with precise functional groups. The synthesis begins with the preparation of a cyclopropyl-substituted triazole derivative, which is then subjected to nucleophilic substitution or addition reactions to introduce the difluorinated hydroxypropyl chain. Finally, oxidation or reduction steps are employed to install or modify the aldehyde group. The entire process requires meticulous control over reaction conditions to ensure high yields and purity.
The chemical stability of this compound has been extensively studied under various conditions. It has been found to be stable under neutral and mildly acidic conditions but undergoes degradation in strongly basic environments due to nucleophilic attack on the aldehyde group. Its thermal stability is also noteworthy; it can withstand temperatures up to 80°C without significant decomposition, making it suitable for industrial applications that involve moderate heat exposure.
From an application perspective, this compound has shown potential in several areas. In pharmaceuticals, its triazole core makes it a candidate for drug design due to its ability to act as a hydrogen bond donor or acceptor. Researchers have explored its use as a scaffold for developing bioactive molecules targeting specific proteins or enzymes. In materials science, its ability to form cross-linked networks through aldehyde chemistry has led to investigations into its use as a precursor for high-performance polymers.
Furthermore, recent advancements in computational chemistry have enabled detailed modeling of this compound's electronic structure and reactivity. These studies have provided insights into its potential interactions with other molecules and surfaces at the atomic level. Such information is invaluable for designing experiments and optimizing synthetic routes.
In conclusion, 5-Cyclopropyl-1-(2,2-Difluoro-3-Hydroxypropyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS No. 2172075-59-9) is a versatile compound with a rich structural complexity that offers numerous opportunities for innovation across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool in modern chemical research and development.
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